3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Catalog No.
S860116
CAS No.
1181458-11-6
M.F
C13H20Cl2N2O2
M. Wt
307.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dih...

CAS Number

1181458-11-6

Product Name

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride

Molecular Formula

C13H20Cl2N2O2

Molecular Weight

307.21 g/mol

InChI

InChI=1S/C13H18N2O2.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H

InChI Key

ZLTDLHHJQFMPRC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl

Application in Oncology Research

Scientific Field: Oncology and Pharmaceutical Chemistry

Application Summary: This compound is a key intermediate in the synthesis of Imatinib, a drug used for treating certain types of cancer.

Experimental Procedures: The synthesis involves a convergent approach where the amine and carboxylic acid precursors are coupled using N, N′-carbonyldiimidazole (CDI) as a condensing agent .

Results Summary: Imatinib has shown efficacy as a first-line treatment for Chronic Myelogenous Leukemia (CML) with a significant impact on patient survival rates .

Application in Kinase Inhibition Studies

Scientific Field: Biochemistry and Molecular Biology

Application Summary: The compound serves as an inhibitor for various kinases, playing a crucial role in understanding kinase-related pathways in diseases.

Experimental Procedures: It is used in assays to measure kinase activity, where inhibition patterns are observed and analyzed.

Results Summary: Studies have shown that kinase inhibition by derivatives of this compound can lead to a decrease in disease progression in certain conditions .

Application in Drug Safety and Toxicology

Scientific Field: Toxicology

Application Summary: The compound’s safety profile is assessed to determine its suitability for use in humans.

Experimental Procedures: Standard safety assays, including acute oral toxicity and skin/eye irritation tests, are conducted as per OSHA guidelines .

Results Summary: The compound has been classified with specific hazard categories, and safety measures have been recommended for laboratory handling .

Application in Chemical Synthesis Research

Scientific Field: Organic Chemistry

Application Summary: This compound is utilized as a building block in the synthesis of complex organic molecules.

Experimental Procedures: It is involved in various chemical reactions, including amide bond formation and nucleophilic substitution reactions.

Results Summary: The use of this compound has enabled the efficient synthesis of target molecules with high yield and purity .

Application in Pharmacokinetics

Scientific Field: Pharmacology

Application Summary: The compound’s pharmacokinetic properties are studied to understand its behavior in the body.

Experimental Procedures: Experiments include absorption, distribution, metabolism, and excretion (ADME) studies.

Results Summary: Data from these studies inform dosage and delivery methods for drugs derived from this compound .

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: The compound is used as a reference standard in analytical procedures to ensure accuracy and precision.

Experimental Procedures: It is employed in calibration curves and quality control assays.

Results Summary: The use of this compound as a standard has improved the reliability of analytical results in pharmaceutical testing .

Application in Neuropharmacology

Scientific Field: Neuropharmacology

Application Summary: This compound is investigated for its potential effects on the central nervous system and its ability to cross the blood-brain barrier.

Experimental Procedures: Animal models are used to study the compound’s pharmacokinetics and its interaction with various neurotransmitter systems.

Results Summary: Preliminary results suggest that derivatives of this compound may have therapeutic potential in treating neurological disorders .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Application Summary: The compound is used as a precursor in the design of new drug molecules with improved pharmacological profiles.

Experimental Procedures: Structure-activity relationship (SAR) studies are conducted to optimize the compound’s efficacy and selectivity for specific biological targets.

Results Summary: These studies have led to the development of new compounds with promising activity against a range of diseases .

Application in Proteomics

Scientific Field: Proteomics

Application Summary: The compound is utilized in the study of protein interactions and signaling pathways.

Experimental Procedures: It is used in affinity chromatography to isolate proteins that interact with the piperazine moiety.

Results Summary: This has enabled the identification of novel protein targets for drug development .

Application in Chemical Biology

Scientific Field: Chemical Biology

Application Summary: Researchers use this compound to modulate biological processes and understand the chemical basis of disease.

Experimental Procedures: The compound is incorporated into small molecules that can selectively bind to and modulate the function of specific proteins.

Results Summary: Such studies have provided insights into the molecular mechanisms of various diseases and identified potential therapeutic interventions .

Application in Pharmacodynamics

Scientific Field: Pharmacodynamics

Application Summary: The compound’s effects on biological systems are quantified to predict the response to drug treatment.

Experimental Procedures: Dose-response curves and cellular assays are used to determine the potency and efficacy of the compound.

Results Summary: Findings contribute to the understanding of the compound’s therapeutic window and side effect profile .

Application in Drug Formulation

Scientific Field: Pharmaceutical Sciences

Application Summary: The compound is evaluated for its suitability in various drug delivery systems.

Experimental Procedures: Formulation studies are conducted to assess the compound’s stability, solubility, and compatibility with excipients.

Results Summary: These studies are essential for developing safe and effective drug formulations for clinical use .

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a chemical compound with the molecular formula C13H18N2O2·2HCl and a molecular weight of 307.22 g/mol. It is characterized by its white to almost white crystalline form and is hygroscopic in nature . This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting kinase inhibition, such as Imatinib, which is used in cancer treatment .

Typical of benzoic acid derivatives. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides when treated with amines.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for modifying the compound's structure to enhance its biological properties or develop new therapeutic agents.

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride exhibits notable biological activity primarily as a kinase inhibitor. It has been studied for its potential in treating various cancers due to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation . The compound is also recognized for its toxicological profile, which includes acute toxicity upon ingestion or skin contact .

The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride typically involves the following steps:

  • Formation of the piperazine derivative: 4-Methylpiperazine is reacted with a suitable benzyl halide under basic conditions.
  • Carboxylation: The resulting product undergoes carboxylation to introduce the benzoic acid functionality.
  • Hydrochloride salt formation: Finally, treatment with hydrochloric acid yields the dihydrochloride salt form.

Alternative synthetic routes may involve different starting materials or reagents, depending on the desired purity and yield .

This compound finds applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of Imatinib and other kinase inhibitors.
  • Research: Used in proteomics and biochemical studies to explore kinase signaling pathways and drug interactions .

Its role as a reference standard in pharmaceutical testing further underscores its importance in drug development.

Interaction studies involving 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride have focused on its binding affinity to various kinase targets. These studies are crucial for understanding how modifications to this compound can enhance or inhibit its efficacy against specific cancer types. Additionally, toxicity studies have highlighted the need for careful handling due to its acute toxicity profile .

Several compounds share structural similarities with 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, including:

Compound NameCAS NumberKey Features
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride106261-49-8Kinase inhibitor; used as an impurity reference
3-(4-Methylpiperazin-1-yl)benzoic acid4741681Related structure; lower bioactivity
4-(4-Methylpiperazinomethyl)benzoic acid106261-48-7Intermediate for similar applications

Uniqueness: The key distinguishing feature of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride lies in its specific structural arrangement that enhances its potency as a kinase inhibitor compared to other similar compounds. Its dual hydrochloride form also contributes to its solubility and stability, making it a preferred choice for pharmaceutical applications .

Dates

Modify: 2023-08-16

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